Cas no 303994-98-1 (1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-)

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo- 化学的及び物理的性質

名前と識別子

-

- 1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-

- 1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI)

- N-Methyl-3-oxo-1-pyrazolidinecarbothioamide

-

- インチ: InChI=1S/C5H9N3OS/c1-6-5(10)8-3-2-4(9)7-8/h2-3H2,1H3,(H,6,10)(H,7,9)

- InChIKey: HIOPAKBBMPCPLA-UHFFFAOYSA-N

- ほほえんだ: CNC(N1CCC(=O)N1)=S

計算された属性

- せいみつぶんしりょう: 159.04677

じっけんとくせい

- PSA: 44.37

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF55896-500mg |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI) |

303994-98-1 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| A2B Chem LLC | AF55896-5g |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI) |

303994-98-1 | >90% | 5g |

$4744.00 | 2024-04-20 | |

| A2B Chem LLC | AF55896-10mg |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI) |

303994-98-1 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AF55896-5mg |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI) |

303994-98-1 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AF55896-1g |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI) |

303994-98-1 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| abcr | AB579059-1g |

N-Methyl-3-oxo-1-pyrazolidinecarbothioamide; . |

303994-98-1 | 1g |

€1312.80 | 2024-08-02 | ||

| abcr | AB579059-500mg |

N-Methyl-3-oxo-1-pyrazolidinecarbothioamide; . |

303994-98-1 | 500mg |

€678.60 | 2024-08-02 | ||

| A2B Chem LLC | AF55896-1mg |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-(9CI) |

303994-98-1 | >90% | 1mg |

$201.00 | 2024-04-20 |

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo- 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-に関する追加情報

1-Pyrazolidinecarbothioamide, N-methyl-3-oxo- (CAS No. 303994-98-1): A Comprehensive Overview

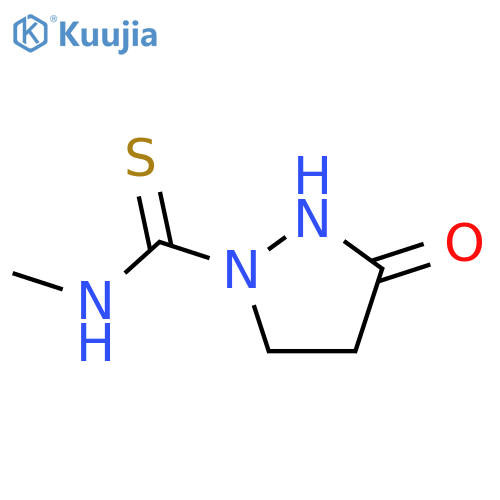

1-Pyrazolidinecarbothioamide, N-methyl-3-oxo- (hereafter referred to as N-methyl pyrazolidinecarbothioamide) is a versatile organic compound with the CAS registry number 303994-98-1. This compound belongs to the class of pyrazolidinones, which are widely studied for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of N-methyl pyrazolidinecarbothioamide consists of a pyrazolidine ring system with a thioamide group and a methyl substituent at the nitrogen atom. This unique combination of functional groups imparts the compound with interesting chemical and biological properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-methyl pyrazolidinecarbothioamide through various routes, including the condensation of thioureas with ketones or aldehydes in the presence of suitable catalysts. These methods have been optimized to achieve high yields and selectivity, making this compound readily accessible for further studies. The compound's structure has been confirmed through advanced analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, ensuring its purity and identity.

The thioamide group in N-methyl pyrazolidinecarbothioamide is particularly reactive, making it a valuable intermediate in organic synthesis. For instance, it can undergo nucleophilic substitution reactions to form a wide range of derivatives with diverse functionalities. These derivatives have shown potential in drug discovery programs targeting various therapeutic areas, such as anti-inflammatory agents, antiviral compounds, and anticancer drugs.

In terms of biological activity, recent studies have highlighted the potential of N-methyl pyrazolidinecarbothioamide as a precursor for bioactive molecules. For example, researchers have explored its role in the development of inhibitors for key enzymes involved in neurodegenerative diseases. The compound's ability to modulate enzyme activity suggests its utility in designing novel therapeutic agents.

Moreover, the pyrazolidine ring system in this compound has been implicated in stabilizing certain bioactive conformations, which could be exploited for designing drugs with improved pharmacokinetic profiles. The methyl substitution at the nitrogen atom further enhances the compound's stability and solubility properties, making it an attractive candidate for further exploration.

From an industrial perspective, N-methyl pyrazolidinecarbothioamide has found applications as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo various transformations under mild reaction conditions makes it a valuable building block in organic synthesis.

In conclusion, N-methyl pyrazolidinecarbothioamide (CAS No. 303994-98-1) is a multifaceted compound with significant potential across multiple domains. Its unique structure, reactivity, and biological properties make it an essential component in modern organic chemistry research. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.

303994-98-1 (1-Pyrazolidinecarbothioamide,N-methyl-3-oxo-) 関連製品

- 863886-04-8(Methyl 4-amino-3-chloro-5-nitrobenzoate)

- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)

- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)

- 2228974-26-1(1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)

- 866845-81-0(1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 16714-23-1(methyl 2-azidobenzoate)

- 2253639-90-4(Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)